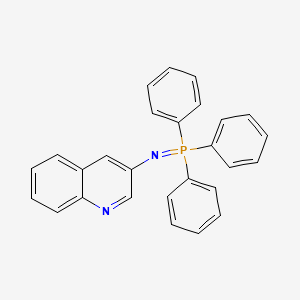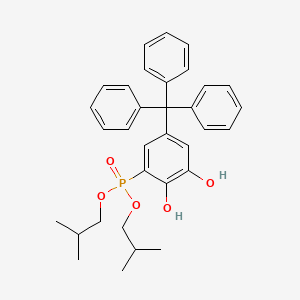![molecular formula C9H10N2O3S2 B4305906 2-(5-Methyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4305906.png)
2-(5-Methyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Overview
Description
2-(5-Methyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a dioxabicyclo[3.2.1]octane moiety, which is a bicyclic structure with two oxygen atoms. The unique combination of these structural elements imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable dioxabicyclo[3.2.1]octane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, halogenated derivatives, and alkylated derivatives. These products can exhibit different chemical and biological properties compared to the parent compound .
Scientific Research Applications
2-(5-Methyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfur atom in the thiadiazole ring can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites, enhancing its selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
- 2-(5-Methyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octane
Uniqueness
Compared to similar compounds, 2-(5-Methyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one is unique due to the presence of both the thiadiazole ring and the dioxabicyclo[3.2.1]octane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its uniqueness.
Properties
IUPAC Name |
2-(5-methyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S2/c1-4-10-11(9(15)16-4)5-2-6(12)8-13-3-7(5)14-8/h5,7-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKPZJRWARXWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=S)S1)C2CC(=O)C3OCC2O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 2-({[4-(2,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4305828.png)
![METHYL 2-{[(2-METHYL-5-OXO-4,7-DIPHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4305835.png)
![METHYL 2-({[4-(3-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4305839.png)



![ETHYL 2-[2-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4305881.png)
![Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(4-fluorophenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4305882.png)
![2-{N-[(2-CHLOROPHENYL)METHYL]4-BROMOBENZENESULFONAMIDO}-N-CYCLOHEPTYLACETAMIDE](/img/structure/B4305894.png)
![ethyl 2-[5-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-7-methyl-5-(4-methyl-3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4305897.png)
![N,N,N',N'-tetramethyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine](/img/structure/B4305900.png)
![3-(2-CHLOROBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4305901.png)
![3-benzamido-N-benzyl-5-chloro-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4305902.png)
![2-[3-(2-Chlorophenyl)-4-prop-2-enyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4305914.png)
